molecular formula C19H24O2 B078068 1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol CAS No. 10506-68-0

1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol

Cat. No. B078068
CAS RN: 10506-68-0
M. Wt: 284.4 g/mol
InChI Key: WCHXTGUTQVBYIP-QSUVVDIXSA-N
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Description

1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol, also known as 1-Methyl-1,3,5(10)-estratriene-3,17β-diol (MTED), is a synthetic estrogenic compound that has been studied for its potential use in scientific research. MTED is structurally similar to the natural hormone estrogen and has been shown to have similar effects on the body.

Scientific Research Applications

Photolysis and Isomerization

The compound has been involved in studies focusing on the preparation and photochemical reactions of steroidal cinnamates and steroidal O-cinnamoyloximes. Under photolysis, steroidal cinnamates underwent E-/Z-isomerisation, while steroidal O-cinnamoyloximes underwent E-/Z-isomerisation concomitant with cleavage reactions, showcasing the compound's chemical versatility and reactivity under certain conditions (Al Azani et al., 2014).

Structural Analysis

Extensive studies have been conducted on the molecular structures of related compounds, which are crucial in understanding the behavior and potential applications of 1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol. X-ray diffraction analysis has been used to ascertain the molecular structures of certain derivatives, highlighting the subtle influences of different substituents on the conformation and orientation of the molecule's carbon skeleton (Starova et al., 2004).

Conformational Studies

Investigations into the conformational aspects of compounds related to 1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol have been conducted. These studies are significant in understanding the spatial arrangement of these compounds in different states and how this affects their reactivity and interaction with biological molecules (Shavva et al., 2006).

properties

CAS RN

10506-68-0

Product Name

1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-1,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h3-4,9-10,14-17,20-21H,5-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1

InChI Key

WCHXTGUTQVBYIP-QSUVVDIXSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3C=C2)CC[C@@H]4O)C)O

SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4O)C)O

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4O)C)O

Other CAS RN

10506-68-0

synonyms

1-Methylestra-1,3,5(10),6-tetrene-3,17β-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol
Reactant of Route 2
1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol
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1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol
Reactant of Route 4
1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol
Reactant of Route 5
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Reactant of Route 6
1-Methylestra-1,3,5(10),6-tetraene-3,17beta-diol

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